molecular formula C8H4ClF3N2 B1452446 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-01-6

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1452446
CAS No.: 1190312-01-6
M. Wt: 220.58 g/mol
InChI Key: VIZRGTJRIXVQOD-UHFFFAOYSA-N
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Description

“3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” is a halogenated pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of “this compound” and its derivatives is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Structural Analysis

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest due to its structural properties and potential applications. It has been studied for its role in the synthesis of various derivatives and its structural characteristics:

  • Synthesis of Pesticides : A key application of this compound is in the synthesis of pesticides, where it serves as a crucial intermediate. Its importance in pesticide synthesis underlines its significance in the agricultural sector (Lu Xin-xin, 2006).

  • Characterization and Spectroscopic Analysis : The compound has been characterized using various spectroscopic methods, including FT-IR and NMR. These studies offer insights into its structural and spectroscopic properties, providing a foundation for further research and application in different fields (M. Evecen et al., 2017).

  • Crystallographic Studies : The crystal structure of this compound and its derivatives has been investigated to understand its interactions and bonding patterns. These studies are crucial for the development of new materials and applications in various scientific fields (Youngeun Jeon et al., 2013).

Applications in Medicinal Chemistry

While the focus is not on drug use or side effects, it's worth noting that this compound's derivatives show potential in medicinal chemistry:

  • Antibacterial and Antifungal Properties : Derivatives of this compound have been studied for their antibacterial and antifungal activities. These properties highlight the potential of these compounds in developing new antimicrobial agents (Ming-yan Yang et al., 2015).

  • Cytotoxicity and Anticancer Activity : Some derivatives have been evaluated for their cytotoxicity against various cancer cell lines, suggesting potential applications in cancer research and therapy (P. Nagender et al., 2014).

  • Inhibitory Effects and Fluorescence : Certain compounds derived from this compound exhibit inhibitory effects on specific enzymes and show strong fluorescence, indicating their potential in biochemical research and imaging applications (M. Miliutina et al., 2018).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” include acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity .

Future Directions

The demand for “3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of these derivatives will be discovered in the future .

Biochemical Analysis

Biochemical Properties

3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor or modulator of specific enzymes and proteins. This compound interacts with various biomolecules, including enzymes such as cytochrome P450 and kinases. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. For instance, this compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression and cellular responses . Additionally, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s chloro and trifluoromethyl groups contribute to its binding affinity and specificity. For instance, the chloro group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the trifluoromethyl group enhances hydrophobic interactions . These interactions lead to enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its breakdown. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure to this compound resulted in sustained enzyme inhibition and altered cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been reported. These adverse effects are likely due to the compound’s interaction with multiple enzymes and proteins, leading to widespread disruption of cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered metabolite levels and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it has been shown to bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, the compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be found in various organelles, including the endoplasmic reticulum, mitochondria, and nucleus. Its localization is often determined by targeting signals and post-translational modifications that direct it to specific compartments. For instance, the compound’s interaction with cytochrome P450 enzymes in the endoplasmic reticulum is crucial for its metabolic activity.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-4-3-13-5-1-2-6(8(10,11)12)14-7(4)5/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZRGTJRIXVQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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